REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[CH:3]=1.Br[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14]>CCO>[NH2:8][C:6]1[N:5]2[CH:11]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:9]=[C:4]2[CH:3]=[C:2]([Br:1])[CH:7]=1
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Name
|
|
Quantity
|
3 g
|
Type
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reactant
|
Smiles
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BrC1=CC(=NC(=C1)N)N
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
|
2.34 mL
|
Type
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reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was heated
|
Type
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TEMPERATURE
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Details
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at reflux for 5 h
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Duration
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5 h
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to give a dark tan foam which
|
Type
|
CUSTOM
|
Details
|
was triturated with 200 mL of saturated NaHCO3 overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed with 2×10 mL of saturated NaHCO3
|
Type
|
CUSTOM
|
Details
|
triturated with EtOAc (100 mL) twice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC=2N1C=C(N2)C(=O)OCC)Br
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |